[4-(6-Methylpyridazin-3-yl)phenyl]methanol
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Overview
Description
[4-(6-Methylpyridazin-3-yl)phenyl]methanol: is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is characterized by the presence of a pyridazine ring substituted with a methyl group at the 6-position and a phenyl ring substituted with a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Methylpyridazin-3-yl)phenyl]methanol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with Methyl Group: The methyl group is introduced at the 6-position of the pyridazine ring using methylating agents such as methyl iodide.
Coupling with Phenyl Ring: The pyridazine ring is then coupled with a phenyl ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Methanol Group: Finally, the methanol group is introduced at the 4-position of the phenyl ring through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(6-Methylpyridazin-3-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the methanol group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, [4-(6-Methylpyridazin-3-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological targets is required .
Industry
In industrial applications, this compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for use in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(6-Methylpyridazin-3-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
[4-(6-Methylpyridazin-3-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(6-Methylpyridazin-3-yl)phenyl]amine: Similar structure but with an amine group instead of methanol.
[4-(6-Methylpyridazin-3-yl)phenyl]acetone: Similar structure but with an acetone group instead of methanol.
Uniqueness
The uniqueness of [4-(6-Methylpyridazin-3-yl)phenyl]methanol lies in its specific substitution pattern and the presence of the methanol group. This structural feature allows for unique interactions with biological targets and provides distinct chemical reactivity compared to its analogs .
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-7-12(14-13-9)11-5-3-10(8-15)4-6-11/h2-7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSHEHDHXELTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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